Here are some areas of scientific research where BTSE is used:
1,2-Bis(triethoxysilyl)ethane, also known as hexaethoxydisilethylene, is a silane compound with the molecular formula and a molecular weight of 354.59 g/mol. It features two triethoxysilyl groups attached to a central ethylene bridge. This compound is notable for its ability to form stable bonds with siliceous surfaces and other oxides, making it an effective coupling agent in various applications, particularly in coatings and composite materials .
BTSE's primary mechanism of action in scientific research lies in its ability to bridge organic and inorganic materials. Through hydrolysis and condensation, BTSE forms siloxane bonds with inorganic substrates like glass or metal oxides. Simultaneously, the organic ethoxy groups can interact with organic polymers or resins, creating a strong interface between the two materials []. This functionality allows BTSE to be used in various applications, such as:
These silanol groups can then condense with each other or with other silanol groups, leading to the formation of siloxane networks. This reaction is crucial for the development of durable coatings and adhesives .
1,2-Bis(triethoxysilyl)ethane can be synthesized through several methods:
This compound has diverse applications across various fields:
Studies have shown that the interaction of 1,2-bis(triethoxysilyl)ethane with substrates like aluminum can significantly enhance corrosion resistance. The hydrolyzed form of the compound interacts with the substrate surface to create a protective siloxane layer, which improves durability against environmental factors .
1,2-Bis(triethoxysilyl)ethane shares structural similarities with several other silanes, including:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Triethoxyvinylsilane | Used for adhesion in polymer composites. | |
Bis(trimethoxysilyl)propylamine | Known for enhancing bonding in polymer systems. | |
Tetraethylorthosilicate | Commonly used as a silica precursor in sol-gel processes. |
Uniqueness: The unique feature of 1,2-bis(triethoxysilyl)ethane lies in its dipodal structure, allowing it to form multiple bonds (up to six) with substrates compared to conventional silanes that typically form three bonds. This property enhances its performance in applications requiring strong adhesion and durability .
The development of BTESE-based materials traces to early sol-gel synthesis techniques in the 1990s, with foundational work by van Ooij et al. on corrosion-resistant coatings. However, its potential in molecular sieving membranes became evident in the 2000s through systematic studies on pore structure control. A pivotal 2009 investigation by Tsuru et al. demonstrated BTESE-derived membranes’ superior H₂/CH₄ selectivity (up to 20,000) through optimized acid molar ratios (AR) in sol preparation. Subsequent advances in high-temperature consolidation (550–700°C) expanded applications to harsh industrial environments.
BTESE’s significance lies in its ethylene-bridged network, which combines:
BTESE belongs to organosilanes—a class of silicon-organic hybrids. Its systematic name reflects:
1,2-Bis(triethoxysilyl)ethane (BTESE) is a versatile organosilica precursor that has gained significant attention in materials science due to its unique structural properties [1] [2]. The sol-gel process represents the primary synthesis route for BTESE-derived materials, enabling the formation of hybrid organic-inorganic networks with tailored properties [3] [4].
The sol-gel synthesis of BTESE typically begins with the dissolution of the precursor in an appropriate solvent, most commonly ethanol, followed by controlled hydrolysis and condensation reactions [4]. This process transforms the liquid precursor solution (sol) into a three-dimensional network structure (gel) [3]. The resulting material combines the thermal and mechanical stability of silica with the flexibility and functionality of organic components [1] [2] [3].
A typical BTESE sol-gel synthesis procedure involves the following steps:
The sol-gel approach offers several advantages for BTESE processing, including:
Table 1: Common Sol-Gel Synthesis Conditions for BTESE Materials
Parameter | Typical Range | Effect on Material Properties |
---|---|---|
BTESE concentration | 1-10 wt% | Affects viscosity and network density [4] [7] |
Solvent type | Ethanol, methanol | Influences hydrolysis rate and homogeneity [3] |
Water/BTESE molar ratio | 1-240 | Controls hydrolysis extent and condensation rate [4] [8] |
Catalyst type | HCl, HNO₃ | Affects reaction kinetics and network structure [3] [4] |
Catalyst/BTESE molar ratio | 0.01-0.5 | Determines reaction rate and gel time [3] [7] |
Reaction temperature | 25-60°C | Influences reaction kinetics and sol stability [4] [8] |
Aging time | Hours to days | Affects structural development and stability [4] [7] |
The versatility of the sol-gel process allows for the synthesis of BTESE-derived materials with diverse applications, including membranes for gas separation, pervaporation, and reverse osmosis [3] [4] [8].
The transformation of 1,2-Bis(triethoxysilyl)ethane into a three-dimensional network occurs through sequential hydrolysis and condensation reactions, which form the fundamental basis of the sol-gel process [3] [9]. Understanding these mechanisms is crucial for controlling the final material properties [10].
During hydrolysis, water molecules react with the alkoxide groups (-OC₂H₅) of BTESE, replacing them with hydroxyl groups (-OH) [3] [9]. This reaction can be represented as:
≡Si-OC₂H₅ + H₂O → ≡Si-OH + C₂H₅OH [3] [10]
The hydrolysis of BTESE is typically acid-catalyzed, where protonation of the alkoxide group enhances the electrophilicity of the silicon atom, making it more susceptible to nucleophilic attack by water [9] [10]. The reaction proceeds through a penta-coordinated transition state, followed by the departure of the alcohol group [10].
The hydrolysis rate of BTESE is influenced by several factors:
Following hydrolysis, condensation reactions occur between silanol groups (Si-OH) to form siloxane bonds (Si-O-Si), releasing water (water condensation) or alcohol (alcohol condensation) [3] [10]:
≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O (water condensation) [3] [9]
≡Si-OH + C₂H₅O-Si≡ → ≡Si-O-Si≡ + C₂H₅OH (alcohol condensation) [9] [10]
The condensation reactions lead to the formation of oligomers that eventually develop into a three-dimensional network [3]. The unique feature of BTESE is the presence of the ethylene bridge, which is maintained throughout the sol-gel process, resulting in a hybrid organic-inorganic network [3] [9].
Studies using ²⁹Si nuclear magnetic resonance (NMR) spectroscopy have revealed that the condensation rate of BTESE is comparable to that of TEOS after an initial period, despite differences in their hydrolysis rates [3] [9]. This suggests that once a certain degree of hydrolysis is achieved, the condensation processes proceed at similar rates [3].
The hydrolysis and condensation mechanisms in BTESE are interconnected and occur simultaneously, with their relative rates determining the structure of the resulting network [9] [10]. Under acidic conditions, hydrolysis is generally faster than condensation, leading to more linear or weakly branched structures [10]. Conversely, under basic conditions, condensation becomes more dominant, resulting in more highly branched structures [10] [5].
The presence of the ethylene bridge in BTESE introduces flexibility into the network, which affects the mechanical properties and pore structure of the final material [3] [9]. This organic bridge acts as a spacer between silicon atoms, preventing the formation of a rigid silica-like structure and contributing to the unique properties of BTESE-derived materials [3] [9] [10].
The choice of catalyst significantly influences the hydrolysis and condensation reactions of 1,2-Bis(triethoxysilyl)ethane, ultimately determining the structural characteristics of the resulting network [3] [10] [11]. Catalysts not only accelerate the reactions but also direct the pathway of network formation, affecting properties such as porosity, density, and mechanical stability [10] [11].
Acid catalysts, such as hydrochloric acid (HCl) and nitric acid (HNO₃), are commonly employed in BTESE sol-gel synthesis [3] [4]. Under acidic conditions, the mechanism involves protonation of the alkoxide group, making the silicon atom more electrophilic and susceptible to nucleophilic attack by water molecules [10] [11].
The effects of acid catalysis on BTESE network formation include:
Research has shown that the type and concentration of acid catalyst can significantly affect the final material properties [11] [12]. For instance, nitric acid tends to produce more homogeneous networks compared to hydrochloric acid under similar conditions [4] [11].
Base catalysts, such as ammonia (NH₃) and sodium hydroxide (NaOH), operate through a different mechanism compared to acid catalysts [10] [12]. In base-catalyzed systems, the hydroxide ions directly attack the silicon atom, forming a negatively charged intermediate [10].
The effects of base catalysis on BTESE network formation include:
A two-step catalysis approach, involving initial acid-catalyzed hydrolysis followed by base-catalyzed condensation, has been explored to combine the advantages of both catalytic systems [13] [12]. This approach allows for better control over the network structure and properties [13].
The effects of two-step catalysis on BTESE network formation include:
Metal-based catalysts, particularly transition metal compounds, have also been investigated for BTESE sol-gel processing [14] [12]. These catalysts can introduce additional functionality and modify the network structure [14].
The effects of metal catalysts on BTESE network formation include:
Table 2: Comparison of Catalyst Effects on BTESE Network Formation
Catalyst Type | Example | Hydrolysis Rate | Condensation Rate | Network Structure | Typical Applications |
---|---|---|---|---|---|
Strong Acid | HCl, HNO₃ | Fast | Moderate | Linear, less branched | Membranes, thin films [3] [4] [11] |
Weak Acid | Acetic acid | Moderate | Slow | Moderately branched | Controlled porosity materials [10] [11] |
Strong Base | NaOH | Slow | Fast | Highly branched, spherical | Particulate materials, aerogels [10] [12] |
Weak Base | NH₃ | Slow | Moderate | Branched | Controlled morphology materials [10] [12] |
Two-Step | Acid then base | Controlled | Controlled | Tailored structure | High-performance membranes [13] [12] |
Metal-Based | Ti, Al compounds | Variable | Variable | Functionalized | Catalytic materials [14] [12] |
The optimal catalyst selection depends on the desired application and properties of the BTESE-derived material [11] [12]. For membrane applications, acid catalysis is often preferred due to the formation of smaller pores and more uniform networks [3] [4] [11]. For materials requiring larger pores, such as certain adsorbents or catalyst supports, base catalysis may be more suitable [11] [12].
Optimizing the process parameters for 1,2-Bis(triethoxysilyl)ethane sol-gel synthesis is crucial for tailoring the material properties to specific applications [7] [15]. The complex interplay between various parameters necessitates a systematic approach to optimization [7] [16].
The concentration of BTESE in the initial solution significantly affects the sol viscosity, gelation time, and final material density [7] [16]. Higher concentrations typically lead to faster gelation and denser networks, while lower concentrations result in more dilute networks with potentially larger pores [7] [15].
Research has shown that BTESE concentrations between 1.8-5.0 M are optimal for membrane applications, providing a balance between processability and performance [3] [7]. For applications requiring higher porosity, such as adsorbents, lower concentrations (0.5-1.0 M) may be preferred [7] [16].
The molar ratio of water to BTESE (hydrolysis ratio, rw) is a critical parameter that determines the extent of hydrolysis and subsequent condensation [3] [7] [17]. The stoichiometric ratio for complete hydrolysis of BTESE is 6 (three water molecules per silicon atom), but ratios ranging from 1 to 240 have been employed depending on the desired outcome [3] [8] [17].
Effects of varying the hydrolysis ratio include:
Research by Qureshi et al. demonstrated that a hydrolysis ratio of 6 produced optimal BTESE membranes with uniform pore size distribution and minimal defects [7] [16].
The molar ratio of acid catalyst to BTESE (acid ratio, ra) controls the reaction kinetics and influences the final network structure [7] [16]. Typical acid ratios range from 0.01 to 0.5, with significant effects on sol stability and gelation time [7] [16].
Studies have shown that:
Research by Castricum et al. found that an acid ratio of 0.1 produced stable BTESE sols with uniform particle size distribution, while higher ratios led to gelation or precipitation [3] [7].
Reaction temperature and time significantly impact the kinetics of hydrolysis and condensation, affecting the sol properties and final material structure [15] [16].
Optimal conditions identified in the literature include:
Table 3: Optimization of Process Parameters for Different BTESE Applications
Application | BTESE Concentration | Hydrolysis Ratio (rw) | Acid Ratio (ra) | Temperature | Reaction Time | Reference |
---|---|---|---|---|---|---|
Gas Separation Membranes | 1.8-5.0 M | 4-12 | 0.1-0.2 | 25-60°C | 3-6 h | [3] [7] [16] |
Pervaporation Membranes | 1.8-3.0 M | 6-240 | 0.1-0.3 | 25-50°C | 6-24 h | [3] [8] |
Reverse Osmosis Membranes | 1.0-5.0 M | 60-240 | 0.1-0.2 | 25-50°C | 6 h + 8 days aging | [4] [8] |
Adsorbent Materials | 0.5-1.0 M | 10-30 | 0.05-0.1 | 25-40°C | 12-48 h | [7] [16] |
Thin Films | 1.0-3.0 M | 4-12 | 0.1-0.2 | 25-60°C | 3-6 h | [7] [16] |
The choice of solvent affects the solubility of BTESE, the miscibility with water, and the overall reaction kinetics [15] [16]. Ethanol is the most commonly used solvent due to its compatibility with both BTESE and water, as well as its formation during hydrolysis [3] [7] [16].
The solvent-to-BTESE ratio influences the sol concentration and viscosity, with higher ratios resulting in more dilute sols that are easier to process but may require longer gelation times [7] [16]. Optimal solvent-to-BTESE ratios typically range from 3:1 to 10:1, depending on the specific application and desired material properties [7] [16].
Advanced optimization approaches, such as statistical design of experiments (DoE), have been employed to systematically investigate the complex interactions between process parameters [15] [18]. These methods enable the identification of optimal conditions while minimizing the number of experiments required [15] [18].
Studies using DoE have revealed significant interactions between parameters, such as the combined effects of hydrolysis ratio and acid ratio on sol stability and network formation [15] [18]. These insights have led to more efficient optimization strategies and improved material performance [15] [18].
The aging and drying stages are critical in the sol-gel processing of 1,2-Bis(triethoxysilyl)ethane, as they significantly influence the final material structure and properties [3] [19] [20]. These steps involve the continued evolution of the network structure after initial gelation and the removal of solvent from the gel network, respectively [19] [20].
Aging refers to the period during which the gel is maintained in its mother liquor to allow for continued condensation reactions and structural reorganization [3] [19]. During aging, several processes occur simultaneously:
The aging conditions significantly affect the final material properties:
Research by Castricum et al. demonstrated that aging BTESE sols for 8 days at 50°C produced optimal membrane materials with enhanced stability and performance [3] [4] [8]. This extended aging period allowed for sufficient network development while maintaining processability [3] [4].
Drying involves the removal of solvent from the gel network, a process that can induce significant stress and potential structural collapse due to capillary forces [19] [6] [20]. Several drying methods have been developed for BTESE gels:
Conventional drying at ambient or slightly elevated temperatures (25-100°C) is the simplest approach but often results in significant shrinkage and potential cracking due to capillary pressures [19] [6]. This method produces xerogels with relatively high density and small pores [19] [6].
To minimize cracking during conventional drying, several strategies have been employed:
Supercritical drying eliminates capillary pressures by avoiding the liquid-vapor interface, resulting in aerogels with high porosity and low density [19] [6]. This process typically involves:
While supercritical drying preserves the pore structure of BTESE gels, it requires specialized equipment and is more costly than conventional drying [19] [6].
Freeze drying (lyophilization) involves freezing the solvent within the gel and subsequently removing it by sublimation under vacuum [19] [6]. This method can preserve the pore structure but may cause damage due to crystal formation during freezing [19] [6].
Table 4: Comparison of Drying Methods for BTESE Gels
Drying Method | Process Conditions | Advantages | Disadvantages | Resulting Material | Typical Applications |
---|---|---|---|---|---|
Conventional Drying | 25-100°C, ambient pressure | Simple, low cost | Significant shrinkage, potential cracking | Xerogels with moderate porosity | Membranes, thin films [19] [6] [20] |
Slow Controlled Drying | 25-60°C, controlled humidity | Reduced cracking, moderate cost | Time-consuming | Xerogels with preserved structure | High-quality membranes, coatings [19] [6] |
Supercritical Drying | >31°C, >73 bar (for CO₂) | Minimal shrinkage, preserved pore structure | Complex, expensive, high pressure | Aerogels with high porosity | Thermal insulators, catalyst supports [19] [6] |
Freeze Drying | -40 to -20°C, vacuum | Preserved pore structure | Potential damage from ice crystals | Cryogels with directional porosity | Specialized applications [19] [6] |
The optimization of aging and drying protocols depends on the intended application of the BTESE material [3] [19] [20]:
For BTESE membranes, controlled aging and drying are essential to achieve defect-free layers with appropriate pore size distribution [3] [4] [8]. Typical protocols include:
Research has shown that these protocols result in membranes with excellent separation performance and stability [3] [4] [8].
For bulk BTESE materials and powders, different protocols may be employed:
The choice of protocol significantly influences the final material properties, including porosity, surface area, and mechanical strength [19] [6] [20].
Heat treatment represents the final critical step in the processing of 1,2-Bis(triethoxysilyl)ethane-derived materials, significantly influencing their structural, chemical, and functional properties [21] [22] [23]. The presence of the organic ethylene bridge in BTESE necessitates careful consideration of heat treatment conditions to preserve the hybrid nature of the material while achieving desired structural characteristics [21] [22].
The response of BTESE-derived materials to thermal treatment differs significantly from that of purely inorganic silica due to the presence of the ethylene bridge [21] [23]. Several temperature-dependent processes occur during heat treatment:
Research by Kappert et al. determined that the activation energy for dehydration of BTESE-derived materials (91.7±3.9 kJ/mol) is approximately 20% higher than that for pure silica (76±3 kJ/mol), indicating stronger binding of water molecules in the hybrid network [21] [23].
The atmosphere during heat treatment significantly affects the structural evolution and stability of BTESE materials [21] [22] [23]:
Studies have shown that heat treatment of BTESE membranes at 300°C in air provides an optimal balance between network condensation and preservation of the ethylene bridge, resulting in excellent separation performance and stability [4] [22] [8].
The rate of heating and duration of heat treatment significantly impact the structural evolution and stress development in BTESE materials [21] [22] [23]:
Research has demonstrated that a heating rate of 1-2°C/min followed by a 30-60 minute hold at the maximum temperature provides optimal results for most BTESE applications [4] [22] [8].
Multi-step heat treatment protocols have been developed to optimize the properties of BTESE materials for specific applications [24] [21] [22]:
Table 5: Heat Treatment Strategies for BTESE Materials
Application | Temperature Range | Atmosphere | Heating Rate | Duration | Key Effects | Reference |
---|---|---|---|---|---|---|
Gas Separation Membranes | 300-400°C | N₂ or air | 1-2°C/min | 30-60 min | Optimized pore size, enhanced selectivity | [4] [22] [25] |
Pervaporation Membranes | 250-300°C | Air | 1-3°C/min | 30-120 min | Preserved organic bridge, controlled hydrophilicity | [4] [22] [8] |
Reverse Osmosis Membranes | 300°C | Air | 1-2°C/min | 30 min | Balanced pore size and stability | [4] [8] |
Thin Films | 200-300°C | N₂ or air | 1-5°C/min | 60-120 min | Crack-free films with controlled density | [21] [22] [26] |
Bulk Materials | 300-500°C | N₂ | 1-3°C/min | 60-240 min | Tailored porosity and surface properties | [21] [22] [23] |
The structural evolution of BTESE materials during heat treatment has been extensively studied using techniques such as thermogravimetric analysis (TGA), Fourier-transform infrared spectroscopy (FTIR), and nuclear magnetic resonance (NMR) [21] [22] [23] [27]:
Research by Dral et al. demonstrated that heat treatment of BTESE at 300°C leads to continuous structural evolution over extended periods (days to weeks), with ongoing condensation and network optimization [28] [21]. This finding highlights the importance of carefully controlled heat treatment protocols for achieving stable material properties [28] [21].
Various post-heat treatment modifications have been explored to further enhance the properties of BTESE materials [24] [22]:
These post-treatment approaches provide additional tools for optimizing BTESE materials beyond conventional heat treatment strategies [24] [22].
Corrosive;Acute Toxic;Irritant;Health Hazard